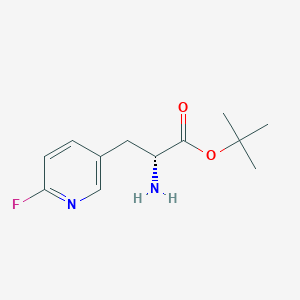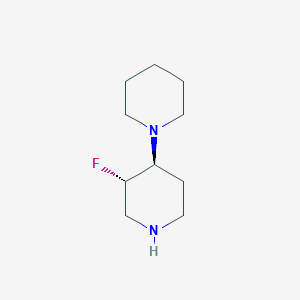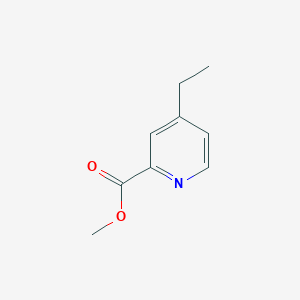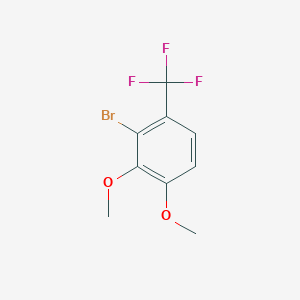
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene is an organic compound that features a bromine atom, two methoxy groups, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the trifluoromethylation of 2-bromo-3,4-dimethoxybenzene using a copper-catalyzed reaction. This method typically employs trifluoromethyl iodide as the trifluoromethylating agent and a copper catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products such as aldehydes or carboxylic acids.
Reduction: Products with reduced trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals
Wirkmechanismus
The mechanism by which 2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 2,4-Dimethoxy-1-(trifluoromethyl)benzene
- 4-Bromo-3-(trifluoromethyl)aniline
- Trifluorotoluene
Uniqueness
2-Bromo-3,4-dimethoxy-1-(trifluoromethyl)benzene is unique due to the presence of both methoxy groups and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Eigenschaften
Molekularformel |
C9H8BrF3O2 |
|---|---|
Molekulargewicht |
285.06 g/mol |
IUPAC-Name |
3-bromo-1,2-dimethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-6-4-3-5(9(11,12)13)7(10)8(6)15-2/h3-4H,1-2H3 |
InChI-Schlüssel |
SZNITZXRGAOEOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
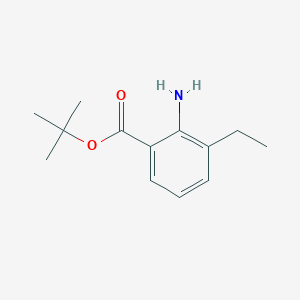
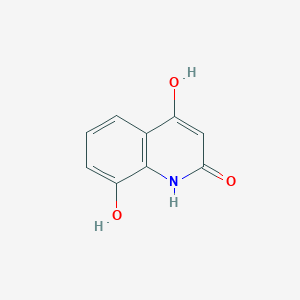
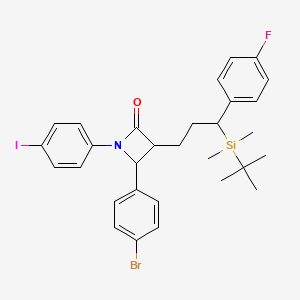

![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
